molecular formula C14H20N4OS B2800890 3-{2-[butyl(methyl)amino]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-34-2

3-{2-[butyl(methyl)amino]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B2800890
CAS No.: 688793-34-2
M. Wt: 292.4
InChI Key: CSCNRDVQEXSKAP-UHFFFAOYSA-N
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Description

3-{2-[butyl(methyl)amino]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a pyridopyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings, along with a butyl(methyl)aminoethyl side chain and a sulfanylidene group.

Scientific Research Applications

3-{2-[butyl(methyl)amino]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Pyrido[2,3-d]pyrimidines exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

Future Directions

Future research could focus on further exploring the biological activity of this compound and related pyrido[2,3-d]pyrimidines. This could include investigating their potential as therapeutic agents for various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridopyrimidine derivatives, including 3-{2-[butyl(methyl)amino]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one, typically involves multi-step processes. One common method is the Gould-Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . This reaction is often carried out in a mixture of diphenyl oxide and biphenyl at around 250°C .

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-{2-[butyl(methyl)amino]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridopyrimidine derivatives such as:

Uniqueness

What sets 3-{2-[butyl(methyl)amino]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its sulfanylidene group, in particular, may contribute to its distinct pharmacological profile.

Properties

IUPAC Name

3-[2-[butyl(methyl)amino]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-3-4-8-17(2)9-10-18-13(19)11-6-5-7-15-12(11)16-14(18)20/h5-7H,3-4,8-10H2,1-2H3,(H,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCNRDVQEXSKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCN1C(=O)C2=C(NC1=S)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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